molecular formula C20H27N3O B5265477 N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide

Cat. No.: B5265477
M. Wt: 325.4 g/mol
InChI Key: CXPYSMOMOZAGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases and disorders. In

Scientific Research Applications

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including inflammation, pain, cancer, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.

Mechanism of Action

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various pathological conditions. The CB2 receptor is involved in the regulation of inflammation, pain, and immune function. This compound binds to the CB2 receptor and blocks its activation by endogenous cannabinoids, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. This compound has a high affinity for the CB2 receptor and is selective for this receptor, which reduces the potential for off-target effects.

Advantages and Limitations for Lab Experiments

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise modulation of this receptor. It has also been extensively studied in preclinical models, which provides a strong foundation for further investigation. However, this compound has some limitations, including its complex synthesis method and potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the investigation of N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide. One potential direction is the development of more potent and selective CB2 receptor antagonists for the treatment of various diseases and disorders. Another direction is the investigation of the potential neuroprotective effects of this compound in models of neurodegenerative diseases and traumatic brain injury. Additionally, the combination of this compound with other drugs or treatments may enhance its therapeutic efficacy in various diseases and disorders.

Synthesis Methods

N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide is synthesized by a multistep process that involves the reaction of 1-naphthylmethylamine with butyl isocyanate, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and isolation by chromatography. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Properties

IUPAC Name

N-butyl-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-3-11-21-20(24)23-14-12-22(13-15-23)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,2-3,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPYSMOMOZAGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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